molecular formula C10H10ClNO B1432722 2-(5-chloro-1H-indol-1-yl)ethan-1-ol CAS No. 1599964-38-1

2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Cat. No. B1432722
CAS RN: 1599964-38-1
M. Wt: 195.64 g/mol
InChI Key: NBWIBVMFDWJUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-1H-indol-1-yl)ethan-1-ol, commonly referred to as 5-chloroindole, is a heterocyclic compound that is found in nature and is used in several laboratory experiments. It is a five-membered ring system composed of two carbon atoms, two nitrogen atoms, and one chlorine atom. 5-Chloroindole is an important intermediate in the synthesis of several compounds and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Cancer Treatment

Indole derivatives have been extensively studied for their potential in treating cancer. They can interact with various biological targets and pathways involved in cancer cell proliferation and survival. For instance, some indole compounds have been shown to inhibit the growth of cancer cells and induce apoptosis .

Antimicrobial Activity

The indole nucleus is known to possess antimicrobial properties. Research has indicated that indole derivatives can be effective against a range of microbial pathogens, including bacteria and fungi, making them valuable in the development of new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Indole derivatives have also been evaluated for their anti-inflammatory and analgesic activities. These compounds can modulate inflammatory pathways, potentially leading to new treatments for conditions characterized by inflammation and pain .

Antiviral Agents

Indole-based compounds have shown promise as antiviral agents. They have been reported to exhibit inhibitory activity against various viruses, including influenza and Coxsackie B4 virus, by interfering with viral replication .

Antidiabetic Properties

The indole structure has been associated with antidiabetic effects. Some derivatives have been investigated for their ability to regulate blood glucose levels and improve insulin sensitivity, offering a potential avenue for diabetes management .

Neuroprotective Applications

Indoles are being explored for their neuroprotective properties. They may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage and supporting brain health .

Cardiovascular Health

Research into indole derivatives includes their impact on cardiovascular health. These compounds may influence heart function and blood flow, contributing to the prevention and treatment of cardiovascular diseases .

Alkaloid Synthesis

Indole derivatives are key intermediates in the synthesis of alkaloids, which are compounds with significant pharmacological activities. The synthesis of complex alkaloids often involves indole moieties due to their biological relevance and structural complexity .

properties

IUPAC Name

2-(5-chloroindol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWIBVMFDWJUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CCO)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-chloro-1H-indol-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(5-chloro-1H-indol-1-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(5-chloro-1H-indol-1-yl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-(5-chloro-1H-indol-1-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-(5-chloro-1H-indol-1-yl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-(5-chloro-1H-indol-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.